N-(1,3-benzodioxol-5-ylmethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is a complex organic compound that features a benzodioxole and benzofuran moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of the Benzofuran Moiety: This can be synthesized via the cyclization of phenol derivatives with acetic anhydride.
Coupling Reactions: The two moieties can be coupled using appropriate linkers and reagents under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions might target the carbonyl group in the acetamide linkage.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with benzodioxole and benzofuran structures can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide: can be compared with other benzodioxole or benzofuran derivatives.
Benzodioxole Derivatives: Compounds like safrole or piperonyl butoxide.
Benzofuran Derivatives: Compounds like psoralen or amiodarone.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities or chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C20H19NO4 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C20H19NO4/c1-12-5-13(2)20-15(10-23-18(20)6-12)8-19(22)21-9-14-3-4-16-17(7-14)25-11-24-16/h3-7,10H,8-9,11H2,1-2H3,(H,21,22) |
InChI Key |
NCNPTFDKOCKWDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NCC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
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